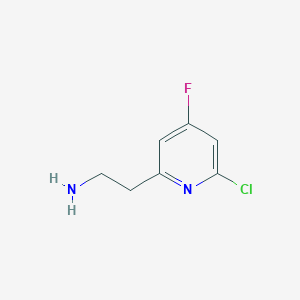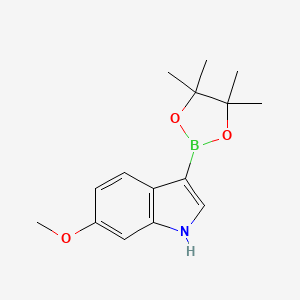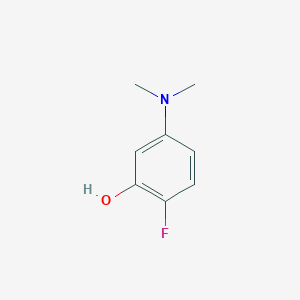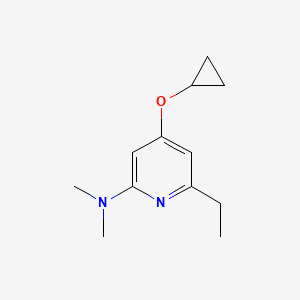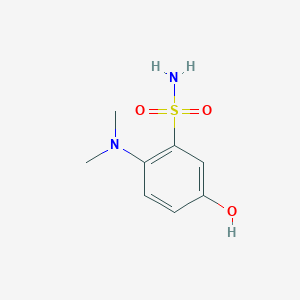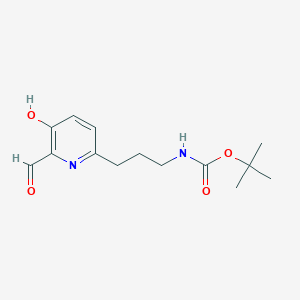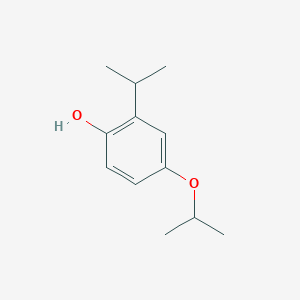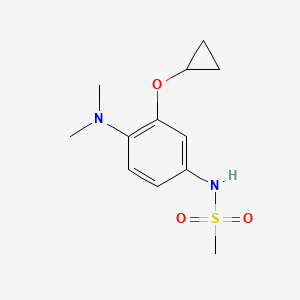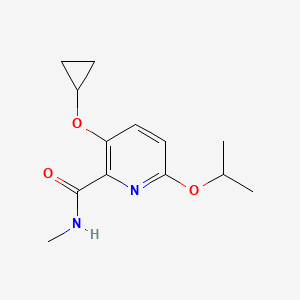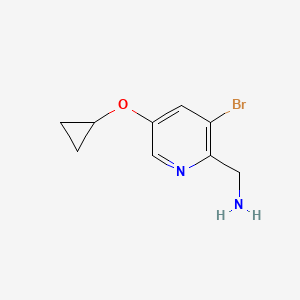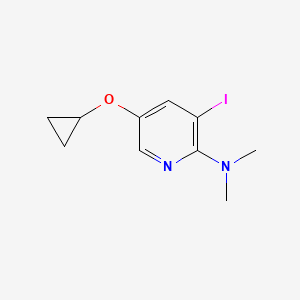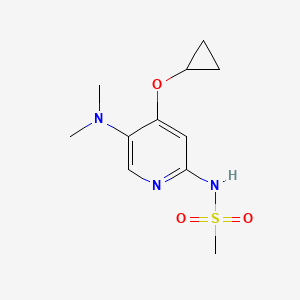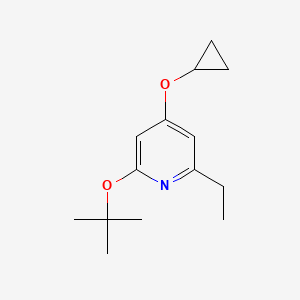
2-Isopropoxy-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxy-3-methylphenol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, characterized by the presence of an isopropoxy group and a methyl group attached to the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-3-methylphenol typically involves the reaction of m-cresol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the isopropoxy group.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures a consistent supply of the compound while maintaining high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropoxy-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
Applications De Recherche Scientifique
2-Isopropoxy-3-methylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of various industrial chemicals and as a stabilizer in formulations.
Mécanisme D'action
The mechanism of action of 2-Isopropoxy-3-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exhibit antimicrobial activity by disrupting the cell membranes of bacteria and fungi. The exact molecular targets and pathways are still under investigation, but the compound’s effects are believed to be mediated through its phenolic structure.
Comparaison Avec Des Composés Similaires
Thymol (2-isopropyl-5-methylphenol): A monoterpene phenol with similar antimicrobial and antioxidant properties.
Carvacrol (2-methyl-5-(1-methylethyl)phenol): Another phenolic compound with strong antimicrobial activity.
Eugenol (2-methoxy-4-(2-propenyl)phenol): Known for its analgesic and anti-inflammatory properties.
Uniqueness: 2-Isopropoxy-3-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its isopropoxy group enhances its lipophilicity, making it more effective in certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-methyl-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)12-10-8(3)5-4-6-9(10)11/h4-7,11H,1-3H3 |
Clé InChI |
UXZXQDDOUZKHGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


